molecular formula C26H22ClN3O3S B2549712 N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894558-43-1

N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2549712
CAS No.: 894558-43-1
M. Wt: 491.99
InChI Key: CLMZJUAXLDNLHL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex acetamide derivative featuring a spiro[indoline-3,2'-thiazolidin] core. Spirocyclic systems, such as the indoline-thiazolidin hybrid in this compound, are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-7-12-20(13-17(16)2)30-24(32)15-34-26(30)21-5-3-4-6-22(21)29(25(26)33)14-23(31)28-19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMZJUAXLDNLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with several classes of bioactive molecules:

Compound Class Key Features Structural Differences vs. Target Compound Reference
Spiro[indoline-3,5'-[1,3]-thiazole] derivatives Antimicrobial activity; pyridine/isoxazole substituents Thiazole-isoxazole vs. thiazolidinone ring; absence of dimethylphenyl
N-Substituted 2-arylacetamides Structural analogs to benzylpenicillin; dichlorophenyl/pyrazol substituents Pyrazol ring vs. spiro-thiazolidin; halogenation patterns
Spiro[indoline-3,2'-pyrrolidin]-2-one derivatives Anticancer/anti-inflammatory potential; pyrrolidinone core Pyrrolidinone vs. thiazolidinone; substituent variations
Ugi adduct-derived spiro compounds Cyclohexyl/methoxyphenyl groups; moderate synthesis yields (45%) Pyrrolidine vs. thiazolidin; absence of chlorophenyl
  • Substituent Effects : The 3,4-dimethylphenyl group may improve lipophilicity and membrane permeability relative to halogenated (e.g., 3,4-dichlorophenyl) or methoxy-substituted analogs .

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